2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN6O3/c1-2-33-18-9-7-17(8-10-18)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)15-3-5-16(24)6-4-15/h3-13H,2,14H2,1H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQGGNLLXMFMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactionsReaction conditions may include the use of various catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Various substitution reactions can occur, especially on the phenyl rings, leading to the formation of different substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Its potential anticancer properties make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA processing .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Substituent Effects: The target compound’s 4-chlorophenyl group is analogous to the 4-chlorophenylamino group in 4a (), which may enhance lipophilicity and receptor binding .
- Heterocyclic Diversity : While the target compound’s fused triazolo-pyrazine core is distinct from pyrazolo[3,4-d]pyrimidine () or triazolo[4,3-a]pyrazine (), these systems share reactivity patterns, such as nucleophilic substitution at electron-deficient positions .
Insights :
Physicochemical and Bioactivity Considerations
- NMR Trends : demonstrates that substituent-induced chemical shift changes in regions A (positions 39–44) and B (29–36) can localize structural modifications in similar heterocycles . For the target compound, the 4-ethoxyphenyl group may perturb NMR signals in these regions.
- The 4-chlorophenyl and ethoxy groups may confer enhanced metabolic stability or target affinity .
Biological Activity
The compound 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. Characterized by a unique structural framework that includes fused heterocyclic rings (pyrazole, triazole, and pyrazine), this compound has garnered interest in medicinal chemistry due to its diverse biological profiles.
Structural Characteristics
The molecular formula of the compound is C23H19ClN6O3 , with a molecular weight of 462.89 g/mol . The structure incorporates multiple functional groups, including an acetamide moiety and a chlorophenyl group, which are believed to enhance its interaction with biological targets.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Activity : The compound's ability to intercalate DNA suggests potential anticancer properties by disrupting replication and transcription processes in cancer cells.
- Antimicrobial Properties : Similar compounds have shown promising antimicrobial activity, indicating that this compound may also possess such effects.
- Anti-inflammatory Effects : The structural motifs present in the compound are associated with anti-inflammatory activity, which could be beneficial in treating inflammatory diseases.
The biological activity of the compound is attributed to its interaction with specific molecular targets. This includes:
- Enzyme Inhibition : The unique combination of pyrazolo and triazolo structures may enhance binding affinity to various enzymes involved in metabolic pathways.
- Receptor Modulation : The presence of functional groups allows for potential interactions with receptors, influencing cellular signaling pathways .
Case Studies and Research Findings
Research on similar compounds has revealed insights into their biological mechanisms. For instance:
- DNA Binding Studies : Investigations into the DNA binding affinity of related compounds demonstrated significant intercalation capabilities, leading to alterations in DNA structure and function. Such properties are critical for anticancer drug development.
- Antimicrobial Activity Testing : In vitro assays have shown that compounds with similar structural characteristics exhibit effective antimicrobial properties against various bacterial strains. This suggests that the target compound may also demonstrate similar efficacy.
- Anti-inflammatory Assays : Studies assessing the anti-inflammatory potential of related pyrazolo derivatives have indicated their ability to inhibit pro-inflammatory cytokines, supporting the hypothesis that this compound could have therapeutic applications in inflammatory conditions.
Comparative Analysis
To better understand the unique properties of 2-[9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-ethoxyphenyl)acetamide, a comparison with structurally similar compounds can be enlightening:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9-pentazatricyclo[7.3.0.02,6]dodeca... | C23H19ClN6O3 | Similar core structure; potential anticancer activity |
| Methyl 4-({2-[9-(4-chlorophenyl)-3-oxopyrazolo... | C23H19ClN6O2 | Heterocyclic system; focus on antimicrobial properties |
| 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin... | C21H17ClN4O2S | Features sulfur; different biological activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
